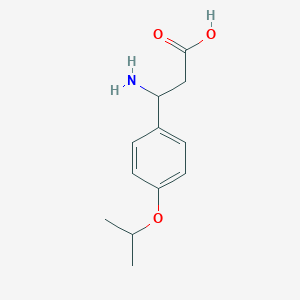

3-Amino-3-(4-isopropoxyphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

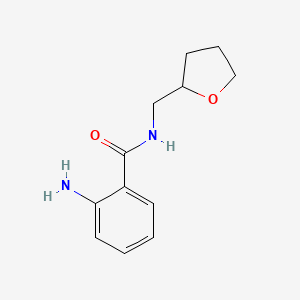

The compound 3-Amino-3-(4-isopropoxyphenyl)propanoic acid is a non-proteinogenic beta-amino acid that is structurally related to the class of compounds discussed in the provided papers. These compounds are of interest due to their potential biological activities and their utility in medicinal chemistry. For instance, analogs of 3-(2-Aminocarbonylphenyl)propanoic acid have been explored for their antagonist activity against the EP3 receptor, which is implicated in various physiological processes including uterine contraction . Additionally, the introduction of bioorthogonal functional groups into amino acids, as seen in the synthesis of novel amino acids for bioorthogonal reactions, highlights the versatility of these compounds in molecular design and peptide functionalization .

Synthesis Analysis

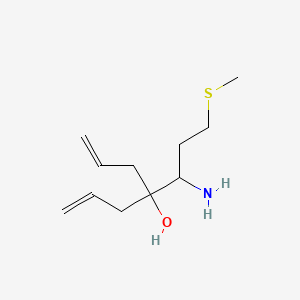

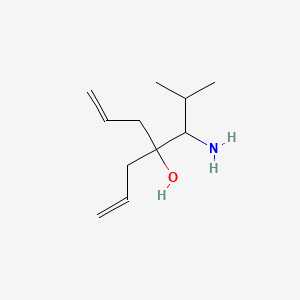

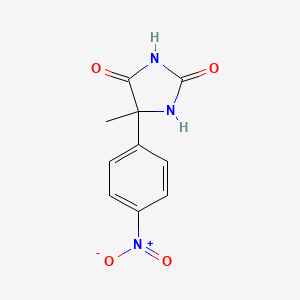

The synthesis of related beta-amino acids involves multiple steps, including protection and deprotection of functional groups, and the introduction of side chains that confer specific biological activities. For example, the synthesis of 4 novel amino acids with bioorthogonal functional groups was achieved through succinct sequences, and these amino acids exhibit well-defined conformational preferences . Similarly, the synthesis of 3-(2-Aminocarbonylphenyl)propanoic acid analogs involved the exploration of the carboxyamide side chain to discover potent and selective EP3 receptor antagonists . The synthesis of optically active analogs was guided by the structure of metabolites in human liver microsomes, demonstrating the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of beta-amino acids, including 3-Amino-3-(4-isopropoxyphenyl)propanoic acid, is characterized by the presence of an amino group and a carboxylic acid group separated by a beta carbon. The conformational preferences of these amino acids are significant for their biological function. For instance, the 4S-iodophenyl hydroxyproline exhibits beta-turn or relatively extended conformations, while the 4R-diastereomer prefers a more compact conformation . These structural variations can be exploited in molecular design and medicinal chemistry.

Chemical Reactions Analysis

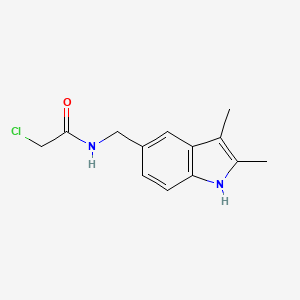

The amino acids described in the papers are designed to undergo bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The functional groups introduced into these amino acids, such as iodophenyl ethers and alkyne functional groups, allow for specific reactions like Suzuki and Sonogashira reactions in water . These reactions enable the modification of peptides and proteins with new functionalities, expanding the toolkit for biochemical research and drug development.

Physical and Chemical Properties Analysis

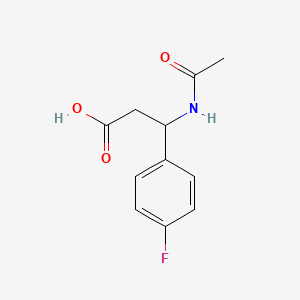

The physical and chemical properties of beta-amino acids are influenced by their molecular structure and the nature of their side chains. The presence of functional groups such as fluorine can affect the vibrational and electronic structure of the compounds, as demonstrated by the DFT zwitterion model for 3-Amino-3-(4-fluorophenyl)propionic acid . The computed vibrational frequencies and electronic properties provide insights into the hydrogen bonding interactions and the stability of these compounds. The introduction of substituents into the phenyl moieties can also influence the in vitro and in vivo potencies of these compounds, as seen in the optimization of side chains for EP3 receptor antagonists .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

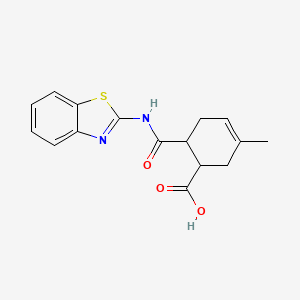

3-Amino-3-(4-isopropoxyphenyl)propanoic acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

Methods of Application or Experimental Procedures

The synthesis of these derivatives involved the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .

Results or Outcomes

The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

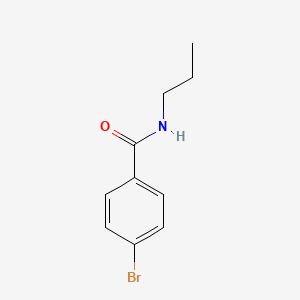

2. Synthesis of Propionamides

Summary of the Application

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride has been used for the acylation of a number of amines to synthesize the corresponding propionamides .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source, but it involves the acylation of amines by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride .

Results or Outcomes

The synthesized compounds were found to possess weak antibacterial activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOHIGVBBGCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389907 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-isopropoxyphenyl)propanoic acid | |

CAS RN |

311321-19-4 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)